![molecular formula C18H15N3O3S B2449700 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-45-4](/img/structure/B2449700.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

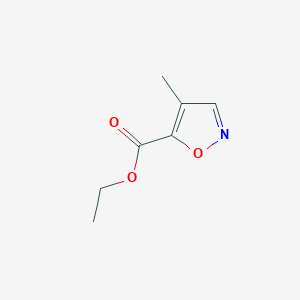

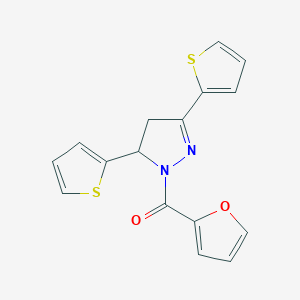

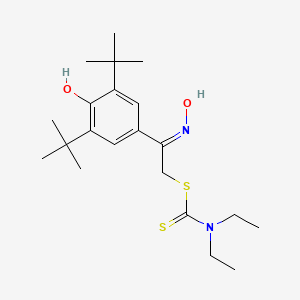

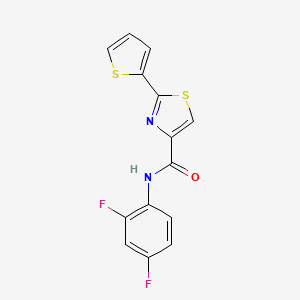

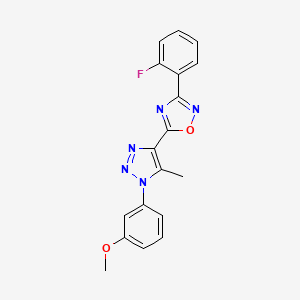

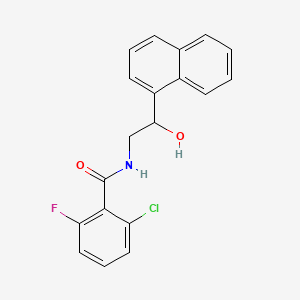

“N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a benzo[d]thiazol ring, a furo[3,2-b]pyridine ring, and a carboxamide group . These structural features suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the heterocyclic rings. The benzo[d]thiazol ring could be formed via a condensation reaction between an appropriate 2-aminothiophenol and a carboxylic acid derivative . The furo[3,2-b]pyridine ring could be formed via a multi-step process involving a furan and a pyridine derivative . The final step would likely involve the formation of the carboxamide group via a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the carboxamide group. The benzo[d]thiazol ring and the furo[3,2-b]pyridine ring would contribute to the aromaticity of the molecule, which could influence its chemical reactivity and stability . The carboxamide group could participate in hydrogen bonding, which could influence the compound’s solubility and its interactions with other molecules .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and the carboxamide group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the carboxamide group could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the nonpolar aromatic rings . Its melting point and boiling point would depend on the strength of the intermolecular forces in the solid and liquid states .Scientific Research Applications

- Methods : Researchers have synthesized benzothiazole derivatives using diverse synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation .

- In Vitro and In Vivo Activity : The newly synthesized compounds were evaluated in vitro and in vivo. Some derivatives demonstrated better inhibition potency against M. tuberculosis than standard reference drugs .

- Mechanism of Resistance : The review also covers the mechanism of resistance of existing anti-TB drugs .

- Molecular Docking Studies : Researchers performed molecular docking studies to identify potent inhibitors with enhanced anti-tubercular activity .

- Application : The compound has been used as a reagent in the preparation of nitrothiazolythio benzothiazoles, which serve as carbon-junction N-terminal kinase inhibitors .

- Role : N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is employed in the synthesis of active pharmaceutical ingredients (APIs) .

- Application : The compound serves as a matrix in MALDI-MS for determining the mass of biomolecules .

- Literature Review : Modern approaches have explored C-2-substituted benzothiazole derivatives for synthesizing biologically active and industrially demanded compounds .

- Results : Among the studied benzothiazole compounds, some exhibited significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. These findings suggest potential applications in combating bacterial infections .

Anti-Tubercular Activity

Carbon-Junction N-Terminal Kinase Inhibitors

Active Pharmaceutical Ingredient Synthesis

Matrix-Assisted Laser Desorption Mass Spectrometry (MALDI-MS)

Biologically Active Compounds

Antibacterial Potential

Mechanism of Action

Target of Action

Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown strong antimicrobial action against gram-positive micrococcus luteus and gram-negative escherichia coli . Therefore, it is plausible that this compound may also target similar microbial species.

Mode of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that this compound might interact with microbial cells, leading to their inhibition or destruction .

Biochemical Pathways

This inhibition is achieved through the action on cyclo-oxygenase and 5-lipoxygenase pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be distributed throughout the body .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-3-23-11-5-6-12-16(8-11)25-18(20-12)21-17(22)15-9-13-14(24-15)7-4-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYKTLBBXGZIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B2449619.png)

![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)

![N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2449631.png)

![1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2449633.png)

![8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B2449635.png)

![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2449636.png)

![Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)-](/img/structure/B2449637.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449640.png)